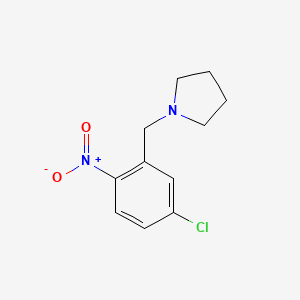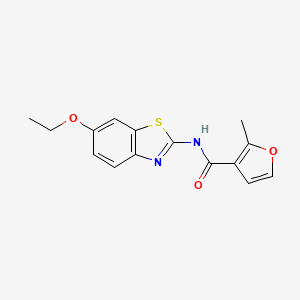
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has been extensively studied for its potential therapeutic applications. GABA aminotransferase is an enzyme that is responsible for the degradation of gamma-aminobutyric acid (GABA), a neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. Inhibition of GABA aminotransferase leads to an increase in GABA levels, which can have a range of effects on the central nervous system.
Wirkmechanismus
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to an increase in GABA levels, which can have a range of effects on the central nervous system. GABA is an inhibitory neurotransmitter that is involved in regulating neuronal activity, and an increase in GABA levels can lead to a decrease in neuronal excitability and an overall reduction in brain activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely mediated by its effects on GABA levels in the brain. Increased GABA levels can lead to a range of effects, including reduced neuronal excitability, decreased anxiety, and reduced pain sensitivity. This compound has also been shown to have anticonvulsant effects, which may be due to its ability to increase GABA levels in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is its specificity for GABA aminotransferase, which allows for targeted modulation of GABA levels in the brain. This can be useful in studying the role of GABA in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in the brain over extended periods of time.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide. One area of interest is its potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is its potential as a treatment for epilepsy, as it has been shown to have anticonvulsant effects. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, and to determine its potential as a therapeutic agent for a range of neurological and psychiatric disorders.
Synthesemethoden
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide is synthesized using a multi-step process that involves the reaction of 2,3-dimethylphenol with cyclooctylamine to form the corresponding amide intermediate. This intermediate is then treated with acetic anhydride and triethylamine to yield this compound. The synthesis of this compound has been optimized to produce a high yield of the compound with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in a range of neurological and psychiatric disorders. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models, and has been investigated as a potential treatment for epilepsy, anxiety disorders, and neuropathic pain. This compound has also been studied as a potential treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
Eigenschaften
IUPAC Name |
N-cyclooctyl-2-(2,3-dimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-14-9-8-12-17(15(14)2)21-13-18(20)19-16-10-6-4-3-5-7-11-16/h8-9,12,16H,3-7,10-11,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRRFLBGMKYAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC2CCCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-N-{[(2-methoxyphenyl)amino]carbonyl}acetamide](/img/structure/B5881561.png)

![9-allyl-2-(4-methylphenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5881581.png)

![9-methyl-6-(2-phenylethyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B5881597.png)
![N-(4-fluorophenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5881600.png)



![N'-{[(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5881628.png)
![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)
![N-[2-(4-morpholinyl)ethyl]-2-(2,3,5-trimethylphenoxy)acetamide](/img/structure/B5881643.png)
